Roxindole

Descripción general

Descripción

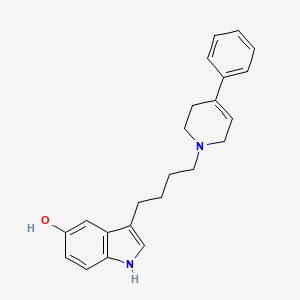

Roxindol, también conocido como 3-[4-(4-fenil-3,6-dihidro-2H-piridin-1-il)butil]-1H-indol-5-ol, es un fármaco dopaminérgico y serotoninérgico. Fue desarrollado originalmente por Merck KGaA para el tratamiento de la esquizofrenia. Aunque su eficacia antipsicótica fue modesta, se encontró que producía efectos antidepresivos y ansiolíticos potentes y rápidos . Roxindol también se ha investigado para el tratamiento de la depresión, la enfermedad de Parkinson y el prolactinoma .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Una ruta sintética modificada, conveniente y de alto rendimiento para la preparación de Roxindol implica la reacción catalizada por transferencia de fase de gamma-butirolactona con 5-metoxindol, lo que resulta en el derivado de ácido indolbutirílico directamente en un solo paso .

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para Roxindol no están ampliamente documentados, la síntesis generalmente implica técnicas de síntesis orgánica estándar, incluida la catálisis por transferencia de fase y el uso de solventes y reactivos apropiados para lograr altos rendimientos y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: Roxindol experimenta varias reacciones químicas, que incluyen:

Oxidación: Roxindol puede oxidarse bajo condiciones específicas para formar derivados oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro del compuesto.

Sustitución: Roxindol puede sufrir reacciones de sustitución, particularmente en los anillos indol y piridina.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean típicamente.

Sustitución: Se pueden utilizar varios agentes halogenantes y nucleófilos para las reacciones de sustitución.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.

Aplicaciones Científicas De Investigación

Roxindole, also known as EMD-49,980, is a dopaminergic and serotonergic drug that was initially intended for use in the treatment of schizophrenia . Subsequent investigations have explored its potential in treating major depressive disorder, Parkinson's disease, and prolactinoma .

Pharmacological Properties and Targets

this compound is a dopamine autoreceptor-selective agonist with a strong affinity for D2-like receptors, but lower affinities for D1-like receptors, muscarinic receptors, and 5HT2 receptors . In addition, it inhibits 5-HT uptake and has 5-HT1A agonistic effects .

The primary targets of this compound include :

- Target ID: CHEMBL214

- Sources: https://www.ncbi.nlm.nih.gov/pubmed/20022748

- Pharmacology: 0.8 nM [IC50]

- Target ID: CHEMBL217

- Pharmacology: 0.37 nM [EC50]

- Target ID: CHEMBL234

- Pharmacology: 0.4 nM [Ki]

- Target ID: CHEMBL219

- Pharmacology: 24.0 nM [Ki]

Clinical Applications and Studies

This compound has been investigated for various clinical applications:

- Schizophrenia: this compound was initially developed to treat schizophrenia . A study involving twenty schizophrenic inpatients with either predominantly positive or negative symptoms were treated with this compound .

- Major Depressive Disorder: this compound has been investigated as a therapy for major depressive disorder . An open clinical trial with 12 inpatients suffering from a major depressive episode (DSM-III-R) were treated with a fixed dosage of 15 mg per day of this compound for 28 days . After 4 weeks, 8 out of 12 patients showed a reduction of at least 50% in HAMD-17 total scores (mean HAMD-17 reduction of 56% in all patients), and half of the patients showed complete psychopathological remission (HAMD-17 < 8) . The onset of this compound's antidepressant action was notably rapid, with seven out of eight responders improving within the first 2 weeks of treatment and four patients being nearly asymptomatic within 1 week .

- Parkinson's Disease: this compound has been explored as a potential treatment for Parkinson's disease .

- Prolactinoma: this compound has been investigated as a therapy for prolactinoma .

Pharmacokinetics

The bioavailability of this compound is estimated to be 5% due to high first-pass metabolization . However, 14C distribution studies have shown that this compound readily crosses the blood-brain barrier, with brain concentrations at all intervals being much higher than corresponding plasma levels .

In Vivo and In Vitro Studies

- In Vivo: this compound was administered at increasing daily doses from 0.3 to 30 mg for 28 days via oral administration .

- In Vitro: this compound activity was evaluated in a [35S]GTPγS binding assay. Membranes of CHO cells stably expressing recombinant human 5-HT1A receptor were treated with [35S]GTPγS (0.1 nM) in assay buffer (HEPES (20 mM), pH 7.4, NaCl (100 mM), GDP (3 µM), MgCl2 (3 mM)) for 20 min at 22 °C. Efficacy is expressed as the increase in [35S]GTPγS binding observed with the agonist relative to that induced by a maximally effective concentration (10 µM) 5HT .

Mecanismo De Acción

Roxindol actúa como agonista en varios receptores:

Receptores de dopamina: Es un agonista parcial en los receptores D2, D3 y D4, con acciones preferenciales en los autorreceptores.

Receptores de serotonina: Actúa como agonista en el receptor 5-HT1A y tiene una actividad más débil en los receptores 5-HT1B y 5-HT1D.

Inhibición de la recaptación de serotonina: Roxindol inhibe la recaptación de serotonina, contribuyendo a sus efectos antidepresivos.

Se cree que las acciones del compuesto en estos receptores y su capacidad para inhibir la recaptación de serotonina subyacen a sus efectos terapéuticos en varios trastornos psiquiátricos y neurológicos.

Compuestos similares:

Espiperona: Un antagonista de la dopamina con propiedades serotoninérgicas similares.

AMI-193: Otro compuesto con efectos similares en la respuesta al estrés del retículo endoplásmico.

Unicidad de Roxindol: La combinación única de actividad dopaminérgica y serotoninérgica de Roxindol, junto con su inhibición de la recaptación de serotonina, lo distingue de otros compuestos. Su acción preferencial en los autorreceptores de dopamina y sus rápidos efectos antidepresivos y ansiolíticos lo convierten en un compuesto valioso para futuras investigaciones y posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Spiperone: A dopamine antagonist with similar serotonergic properties.

AMI-193: Another compound with similar effects on the endoplasmic reticulum stress response.

Uniqueness of Roxindole: this compound’s unique combination of dopaminergic and serotonergic activity, along with its serotonin reuptake inhibition, distinguishes it from other compounds. Its preferential action at dopamine autoreceptors and its rapid antidepressant and anxiolytic effects make it a valuable compound for further research and potential therapeutic applications .

Actividad Biológica

Roxindole, chemically known as 3-[4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)butyl]-1H-indol-5-ol hydrochloride, is a compound primarily recognized for its role as a dopamine autoreceptor agonist. Developed initially for the treatment of schizophrenia, this compound has garnered attention due to its unique pharmacological profile and potential applications in treating mood disorders, particularly depression.

This compound exhibits a complex mechanism of action, predominantly influencing the dopaminergic and serotonergic systems:

- Dopamine Receptors : this compound selectively agonizes presynaptic dopamine D2 receptors, which enhances dopaminergic neurotransmission. It also has notable affinity for D3 and D4 receptors, with pKi values of 8.55 and 8.93 respectively .

- Serotonin Receptors : The compound inhibits serotonin (5-HT) uptake and displays agonistic activity at 5-HT1A receptors while antagonizing 5-HT2A receptors . This dual action suggests a potential antidepressant effect, as serotonin modulation is critical in mood regulation.

Pharmacological Profile

This compound's pharmacological effects can be summarized in the following table:

| Activity | Type | Receptor | Effect |

|---|---|---|---|

| Dopamine Agonism | Selective | D2 | Enhances dopaminergic transmission |

| Serotonin Uptake Inhibition | Inhibitory | 5-HT Transporter | Increases serotonin availability |

| 5-HT1A Agonism | Agonistic | 5-HT1A | Potential antidepressant effect |

| 5-HT2A Antagonism | Antagonistic | 5-HT2A | Reduces anxiety-related symptoms |

Antidepressant Efficacy

This compound has demonstrated significant antidepressant properties in clinical settings. A notable open-label trial involving 12 patients with major depressive episodes revealed that:

- Response Rate : 67% of patients exhibited at least a 50% reduction in Hamilton Depression Rating Scale (HAMD-17) scores after four weeks of treatment .

- Rapid Onset : The onset of action was particularly rapid, with some patients showing improvement within the first week .

The following case study illustrates its efficacy:

"In an open trial, seven out of eight responders improved within the first two weeks of treatment, indicating that this compound may provide a fast-acting alternative to traditional antidepressants" .

Antipsychotic Properties

While originally developed for schizophrenia treatment, this compound's antipsychotic efficacy has been described as modest. In trials involving schizophrenic patients with predominantly negative symptoms, a moderate reduction (20%) in total scores on the Scale for the Assessment of Negative Symptoms was observed . However, it did not show significant effects on positive symptoms.

Safety and Side Effects

Despite its promising effects, clinical development for this compound was discontinued due to concerns over safety and efficacy profiles. The compound exhibited side effects typical of dopaminergic agents but lacked robust efficacy compared to established antipsychotics .

Propiedades

IUPAC Name |

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEYJZMMUGWEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100239-55-2 (x HCl), 108050-82-4 (mono HCL), 119742-13-1 (mesylate), 119742-13-1 (mesylate salt/solvate) | |

| Record name | Roxindole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112192048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5043895 | |

| Record name | Roxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112192-04-8 | |

| Record name | Roxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112192-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roxindole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112192048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROXINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43227SMS0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.